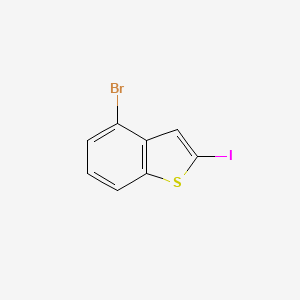![molecular formula C12H10ClNOS2 B2933833 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone CAS No. 2176270-87-2](/img/structure/B2933833.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone is an intricate chemical compound consisting of a chloro-dihydrothieno-pyridinyl and a thiophenyl group
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone can be achieved through a multi-step process involving the chlorination of precursor thiophene and pyridine derivatives. The reaction usually involves chlorinating agents like thionyl chloride under controlled temperature conditions.
Industrial production methods: : For industrial-scale production, the compound synthesis can be optimized using continuous flow reactors to ensure higher yield and purity. Scaling up involves ensuring reaction stability and managing the exothermic nature of chlorination reactions.
Analyse Chemischer Reaktionen
Types of reactions it undergoes
Oxidation: : It can undergo oxidation where the thiophen-2-yl group is oxidized, forming sulfoxides or sulfones.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, affecting the carbonyl group.
Substitution: : The chloro group can be substituted through nucleophilic substitution reactions.
Common reagents and conditions
Oxidation: : Reagents like hydrogen peroxide and acetic acid are commonly used.
Reduction: : Lithium aluminum hydride in dry ether is a typical reducing agent.
Substitution: : Substitution reactions often use nucleophiles like amines or alkoxides under mild to moderate conditions.
Major products formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Amino or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Its structure allows for the exploration of novel reaction mechanisms and pathways in organic synthesis.
Biology: : It may serve as a molecular probe in biological systems to study receptor-ligand interactions.
Medicine: : There is potential for development as a pharmaceutical intermediate, possibly in the creation of anti-inflammatory or antineoplastic agents.
Industry: : It can be employed in the development of specialty polymers and materials with specific electronic or optical properties.
Wirkmechanismus
The compound's effects are mediated through interactions with specific molecular targets. For instance, in medicinal applications, it might bind to enzyme active sites or receptor binding domains, inhibiting or modulating their activity. This binding is often driven by hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding, depending on the target.
Vergleich Mit ähnlichen Verbindungen
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the thiophen-2-yl group, potentially reducing its binding specificity in biological systems.
Thiophen-2-yl methanone: : Simplified structure that may be less reactive in specific synthetic routes but is easier to produce.
2-chloro-thiophene derivatives: : Generally show different reactivity patterns due to the absence of the pyridin-5-yl group, affecting their chemical and biological properties.
This compound's uniqueness lies in its combined structural motifs, offering diverse reactivity and potential for various applications across different scientific domains.
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c13-11-6-8-7-14(4-3-9(8)17-11)12(15)10-2-1-5-16-10/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLOCGIFOPXHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2933754.png)
![4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933755.png)
![4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2933756.png)




![N'-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2933762.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933768.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
